Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Overview
Description
Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a chemical compound . It is used for pharmaceutical testing .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its melting point, boiling point, density, molecular formula, and molecular weight .Scientific Research Applications
Calcium Channel Antagonistic Activity
Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives have been explored for their potential calcium channel antagonistic activity. This activity was evaluated using tests on isolated rat ileum and thoracic artery, demonstrating their potential in modulating calcium channels which could have implications in cardiovascular research (Şimşek et al., 2006).
Myorelaxant Activity
These compounds have also been synthesized and screened for myorelaxant activity and potassium channel opening activities. Their effects were observed on rabbit gastric fundus smooth muscle, showcasing their potential for applications in muscle relaxation and related therapeutic areas (Gündüz et al., 2008).
Antimalarial Activity
In the realm of infectious diseases, particularly malaria, derivatives of this compound have been synthesized and subjected to in-silico analysis against Plasmodium falciparum lactate dehydrogenase. This highlights their potential as antimalarial agents, a significant area of research in tropical medicine (Rajesh et al., 2015).
Structural Studies
Studies have also been conducted on the crystal structures of certain derivatives, providing valuable insights into their molecular configurations. Such structural analyses are crucial in understanding the activity and potential applications of these compounds (Steiger et al., 2020).
Antiallergic Properties
Exploring the area of allergy and immunology, derivatives like ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate have shown promising antiallergy activities, suggesting their potential in developing new antiallergic therapies (Althuis et al., 1979).
Antibacterial Activity
Finally, there is research indicating the antibacterial potential of certain derivatives. This opens avenues for their use in combating bacterial infections, an area of increasing importance given the rise of antibiotic resistance (Koga et al., 1980).
Properties
IUPAC Name |
ethyl 4,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h6H,2-5H2,1H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWYDAMKOZTNLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=O)CCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60512139 | |
Record name | Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
873055-00-6 | |
Record name | Ethyl 4,5-dioxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60512139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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